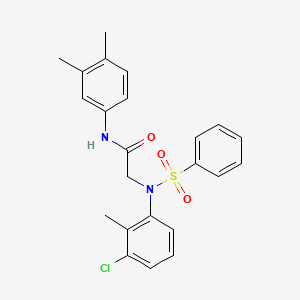![molecular formula C18H18ClN3O2S B6071204 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6071204.png)
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively researched for its potential applications in cancer treatment. MLN4924 has been shown to selectively target and inhibit the activity of NEDD8-activating enzyme (NAE), which is a key regulator of protein degradation pathways in cells.
Wirkmechanismus
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide selectively inhibits the activity of NAE, which is required for the activation of NEDD8. NEDD8 modification is essential for the function of the CRL family of E3 ligases, which play a critical role in the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have potent antitumor activity in a variety of cancer cell lines and xenograft models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have synergistic effects with other chemotherapeutic agents. 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have anti-inflammatory effects, and to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. However, 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has some limitations for use in lab experiments. It is a potent inhibitor of NAE, and may have off-target effects on other cellular processes. It may also have limited solubility in aqueous solutions, which can impact its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. One area of research is to investigate its potential applications in combination with other chemotherapeutic agents. 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have synergistic effects with other agents, and may be effective in combination therapies for cancer treatment. Another area of research is to investigate the potential use of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in other diseases, such as viral infections and inflammatory disorders. Finally, further studies are needed to investigate the potential off-target effects of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, and to develop more selective inhibitors of NAE.
Synthesemethoden
The synthesis of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 4-morpholinophenylamine with carbon disulfide to form 4-morpholinophenyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. The final product is purified through a series of chromatographic steps to obtain a high purity yield of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit the activity of NAE, which is required for the activation of the ubiquitin-like protein NEDD8. NEDD8 modification is essential for the function of the cullin-RING ubiquitin ligase (CRL) family of E3 ligases, which play a critical role in the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNGDMHWTSBTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071136.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B6071146.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6071148.png)
![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![4-(4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071162.png)
![4-bromo-1-methyl-N'-[(3-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6071167.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6071180.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6071199.png)
![1-(2,6-difluorobenzyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6071223.png)
![2-methyl-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071224.png)